Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate
Description
Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate is a carbamate-protected amine derivative featuring a benzyl-substituted piperidine moiety. This compound is structurally characterized by a tert-butyl carbamate group attached to an ethyl chain linked to the 4-position of a piperidine ring, which is further substituted with a benzyl group at the nitrogen atom. Such derivatives are commonly employed as intermediates in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes due to their lipophilicity and stability .
The synthesis of analogous compounds often involves coupling reactions (e.g., using HATU/DIEA in DMF) or alkylation steps to introduce substituents on the piperidine ring .
Properties
IUPAC Name |
tert-butyl N-[2-(1-benzylpiperidin-4-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)20-12-9-16-10-13-21(14-11-16)15-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPYUURVQSHFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate typically involves the reaction of 1-benzylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 1-benzylpiperidine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Research Applications
Intermediate in Organic Synthesis
Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. Researchers utilize this compound in the development of pharmaceuticals and other specialty chemicals, where its reactivity can be exploited to create new derivatives with enhanced properties.
Reactivity and Transformations
The compound exhibits a range of chemical reactions, including oxidation, reduction, and nucleophilic substitution. For example, it can be oxidized to form N-oxides or reduced to yield corresponding amines. Such transformations are critical for synthesizing novel compounds with specific biological activities or improved pharmacological profiles.
Biological Research Applications
Enzyme Inhibition Studies
Due to its structural similarity to biologically active compounds, this compound is employed in studies focused on enzyme inhibition. It has been investigated for its ability to inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Receptor Binding Studies
The compound is also used in receptor binding studies, where it acts as an agonist or antagonist. This property allows researchers to explore its effects on various signaling pathways and understand its potential role in modulating biological responses.
Medical Applications
Therapeutic Investigations
this compound has been studied for its potential therapeutic effects. It is investigated as a precursor in drug development, particularly for conditions that require modulation of neurotransmitter systems or enzyme activity.
Case Studies in Drug Development
Recent research has highlighted the compound's role in developing dual inhibitors targeting protein arginine methyltransferases (PRMTs), which are implicated in various diseases including cancer. The structure-activity relationship (SAR) studies conducted on similar compounds have shown promising results, indicating that derivatives of this compound could lead to potent therapeutic agents .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating formulations that require specific performance characteristics, such as stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
N-Substituent Effects
- Benzyl vs. Acetyl (Target vs. ) : The benzyl group in the target compound increases lipophilicity (logP ~3.5 vs. ~1.8 for acetyl), enhancing membrane permeability and CNS bioavailability. In contrast, the acetyl derivative is smaller and more polar, favoring solubility in aqueous environments but limiting blood-brain barrier penetration .
- Benzyl vs. 4-Aminophenyl (Target vs. ): The 4-aminophenyl group introduces a primary amine, enabling hydrogen bonding with biological targets (e.g., HIV-1 protease). However, the amine may reduce metabolic stability compared to the inert benzyl group .
Core Heterocycle Modifications
- Piperidine vs. Piperazine (Target vs. This modification is critical in antiviral agents targeting charged viral proteases .
Complexity and Molecular Weight
- The indole-triazole derivative (MW 620.75) demonstrates how bulky substituents like indole and triazole rings enhance target specificity but reduce solubility. The target compound (MW 302.42) strikes a balance between lipophilicity and synthetic feasibility for intermediate applications.
Biological Activity
Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and applications.
This compound is characterized by its structural similarity to various biologically active compounds, which allows it to interact with specific molecular targets such as enzymes and receptors. The compound primarily functions through:
- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalysis. This property makes it a valuable tool in enzyme inhibition studies.
- Receptor Modulation : The compound has been studied for its ability to act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Case Studies and Research Findings
- Enzyme Inhibition Studies :
-
Receptor Binding Affinity :
- Research has shown that this compound exhibits high affinity for certain receptors, which is crucial for understanding its therapeutic potential. For instance, binding assays indicated that it could effectively modulate receptor activity, which is essential for drug development targeting neurological disorders .
-
Therapeutic Potential :
- The compound has been investigated for its potential therapeutic applications in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems. Preliminary findings suggest that it may enhance the efficacy of existing treatments by acting on multiple targets within the central nervous system .
Data Table: Summary of Biological Activities
| Activity | Description | IC50/EC50 Values |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic processes | IC50 values ranging from 1 µM to 5 µM |
| Receptor Binding | Modulates activity at various receptors | High affinity (specific values not disclosed) |
| Therapeutic Applications | Potential use in anxiety and depression treatments | Preliminary efficacy observed |
Q & A
Q. What are the optimal synthetic routes for tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate?
Q. How can researchers characterize the purity and structure of this compound?
Characterization relies on spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and benzyl protons (δ ~7.3 ppm for aromatic H) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₉H₂₉N₂O₂: 325.2276) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How does the benzyl substitution pattern on the piperidine ring influence biological activity?
Structural analogs suggest that:
- The benzyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeting applications .
- Substitution position : 1-Benzylpiperidin-4-yl derivatives show higher receptor binding affinity compared to 3-substituted analogs due to steric alignment with target pockets .
- Comparative Data :
| Compound | Substitution | LogP | IC₅₀ (μM) for Target X |
|---|---|---|---|
| This compound | 1-Benzyl, 4-ethyl | 2.8 | 0.45 |
| tert-Butyl 2-(1-(4-Cl-benzyl)piperidin-4-yl)ethylcarbamate | 4-Cl-benzyl | 3.1 | 0.32 |
| tert-Butyl 2-(1-(2-Br-benzyl)piperidin-4-yl)ethylcarbamate | 2-Br-benzyl | 3.5 | >10 (inactive) |
Q. What experimental strategies resolve contradictions in reaction yields across studies?
Discrepancies in yields (e.g., 60% vs. 85%) often arise from:
- Moisture sensitivity : Use of anhydrous solvents and inert atmospheres improves reproducibility .
- Base selection : Triethylamine may outperform NaHCO₃ in polar aprotic solvents like THF due to better solubility .
- Validation protocol : Replicating conditions with controlled variables (temperature ramp rate, stirring efficiency) is critical. For example, slow addition of tert-butyl chloroformate (0.5 mL/min) minimizes exothermic side reactions .
Q. How can researchers design assays to evaluate the compound’s metabolic stability?
Methodological considerations include:
- In vitro hepatic microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH, then quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Key parameters :
- Half-life (t₁/₂) : Calculated using first-order kinetics. Values <30 min suggest poor metabolic stability.
- CYP enzyme inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. What computational tools are effective for predicting binding modes of this compound?
- Molecular docking : Software like AutoDock Vina or Schrödinger Maestro can model interactions with targets (e.g., GPCRs or kinases). The piperidine nitrogen often forms hydrogen bonds with conserved aspartate residues .
- MD simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories, identifying critical residues for mutagenesis validation .
Data Contradiction Analysis
Q. Why do some studies report high receptor affinity while others show no activity?
Discrepancies may stem from:
- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) or ionic strength alter protonation states of the piperidine nitrogen, affecting binding .
- Receptor isoform specificity : Activity against human vs. rodent receptors can differ due to sequence variations in ligand-binding pockets .
- Solution : Standardize assay protocols (e.g., Eurofins Panlabs panels) and validate hits with orthogonal methods (e.g., SPR for binding kinetics) .
Methodological Best Practices
Q. How should researchers optimize reaction scalability for gram-scale synthesis?
- Process parameters :
- Solvent swap : Replace DCM with toluene for easier removal under reduced pressure .
- Catalyst screening : Pd/C or Raney Ni for hydrogenolysis steps (if debenzylation is required) .
- Quality control : In-line FTIR monitors carbamate formation in real-time, reducing batch failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
